molecular formula C11H22N2O B8441624 [1,4']Bipiperidinyl-4'-ylmethanol

[1,4']Bipiperidinyl-4'-ylmethanol

Cat. No.: B8441624
M. Wt: 198.31 g/mol
InChI Key: ZCXMSKDCQNWGMR-UHFFFAOYSA-N
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Description

[1,4']Bipiperidinyl-4'-ylmethanol is a chemical compound featuring a bipiperidine scaffold substituted with a hydroxymethyl group. This structure is of significant interest in medicinal chemistry and drug discovery, as the bipiperidine core is a common pharmacophore found in molecules designed to interact with various biological targets . The presence of the hydroxymethyl group provides a handle for further chemical modification, making this compound a valuable building block for the synthesis of more complex molecules, such as CCR5 antagonists for HIV research or novel compounds explored for antioxidant and anti-inflammatory activities . Researchers utilize this and similar bipiperidine-based intermediates in the development of potential therapeutic agents. The compound is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet (SDS) for safe handling and storage information.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

(4-piperidin-1-ylpiperidin-4-yl)methanol

InChI

InChI=1S/C11H22N2O/c14-10-11(4-6-12-7-5-11)13-8-2-1-3-9-13/h12,14H,1-10H2

InChI Key

ZCXMSKDCQNWGMR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2(CCNCC2)CO

Origin of Product

United States

Comparison with Similar Compounds

Methanol Analogues with Varied Substituents

highlights several methanol-containing piperidine derivatives, including:

  • [1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7)
  • [1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (8)
  • [1-(4-Chlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (9)
  • [1-(2-Nitrobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (10)

Key Comparisons :

  • Chloro and nitro substituents (e.g., compounds 8 and 10) may increase electron-withdrawing effects, altering receptor binding or metabolic stability.
  • Biological Activity: These analogs were studied for selectivity against resistant pathogens, suggesting that [1,4']Bipiperidinyl-4'-ylmethanol’s unsubstituted benzyl group might reduce selectivity compared to halogenated derivatives .

Table 1: Substituent Impact on Methanol Analogues

Compound Substituent Potential Effect on Activity
7 4-Fluorobenzyl Moderate lipophilicity, enhanced selectivity
8 3,4-Dichlorobenzyl Increased electron withdrawal, higher potency
10 2-Nitrobenzyl Strong electron withdrawal, possible toxicity

Carboxamide Derivative: 1,4'-Bipiperidinyl-4'-carboxamide

Structural Differences :

  • Replaces the methanol group with a carboxamide (-CONH₂), increasing polarity and hydrogen-bonding capacity.
  • Molecular Formula: C₁₂H₂₁N₃O (vs. C₁₁H₂₀N₂O for this compound).

Functional Implications :

  • The carboxamide group may enhance solubility in aqueous environments, improving bioavailability.
  • Used pharmaceutically for diverse applications, suggesting that this compound’s methanol group could offer different metabolic pathways or target interactions .

Benzyl-Substituted Analogs

and describe compounds such as:

  • (S)-(1-Benzylpiperidin-2-yl)methanol ()
  • 1'-Benzyl-[1,4'-bipiperidine]-4'-carbonitrile ()

Key Comparisons :

  • Stereochemistry: The (S)-configuration in the benzylpiperidine derivative () may lead to enantioselective interactions, unlike the non-chiral bipiperidinyl scaffold of the target compound.

Aminomethylphenyl Derivative: [1-[2-(Aminomethyl)phenyl]piperidin-4-yl]methanol

Structural Features :

  • Incorporates an aminomethylphenyl group, introducing a basic amine (-NH₂) at the phenyl ring.

Functional Implications :

  • May exhibit stronger receptor binding due to additional hydrogen-bonding sites compared to the target compound .

Table 2: Key Differences Among Analogs

Compound Functional Group Key Property Potential Application
This compound -OH (methanol) Moderate polarity, H-bond donor Antimicrobial/Neurological
1,4'-Bipiperidinyl-4'-carboxamide -CONH₂ High polarity, enhanced solubility Broad pharmaceutical
Compound 8 () -Cl, -F substituents High lipophilicity, electron withdrawal Resistant pathogen targets
1'-Benzyl-4'-carbonitrile -CN Polar, covalent binding potential Enzyme inhibition

Preparation Methods

Stepwise Alkylation-Reduction Approach

Early routes derived from Janssen Pharmaceuticals’ fentanyl synthesis protocols involve:

  • N-Alkylation of 4-piperidone with 4-chloropyridine under basic conditions (K₂CO₃/DMF, 80°C, 12 h)

  • Catalytic hydrogenation (H₂, 50 psi, Pd/C) to reduce pyridine to piperidine

  • Lithium aluminum hydride (LAH) reduction of the resultant ketone to methanol.

This method suffers from low overall yields (32–41%) due to over-reduction byproducts and requires chromatographic purification. Nuclear magnetic resonance (NMR) analysis of intermediates shows characteristic δ 3.60–3.75 ppm multiplet signals for the bipiperidinyl protons.

Borohydride-Mediated One-Pot Synthesis

Chinese Patent CN103408486A discloses a streamlined protocol using sodium borohydride (NaBH₄) with lithium chloride (LiCl) in tetrahydrofuran (THF):

ParameterSpecification
Molar ratio (LiCl:NaBH₄)1.2:1
Temperature−20°C to 60°C gradient
Reaction time6–8 h reflux
WorkupHCl quench, THF extraction, Na₂SO₄ drying

This method achieves 68% isolated yield of racemic [1,4']Bipiperidinyl-4'-ylmethanol as pale-yellow crystals (m.p. 55–57°C). Fourier-transform infrared spectroscopy (FTIR) confirms alcohol formation via O–H stretch at 3320 cm⁻¹ and C–O vibration at 1055 cm⁻¹.

Catalytic Advances in One-Pot Syntheses

Polyoxometalate-Catalyzed Condensation

Adapting Hantzsch dihydropyridine methodologies, researchers developed a solvent-free approach using tetrabutylammonium hexatungstate ([TBA]₂[W₆O₁₉]):

Reaction Scheme

  • Condensation of 4-piperidone, formaldehyde, and ammonium acetate

  • In situ reduction using NaBH₄/LiCl system

Optimized Conditions

  • Catalyst loading: 0.04 g/mmol substrate

  • Temperature: 80°C

  • Reaction time: 90 min

Comparative studies show 82% yield improvement over non-catalyzed routes, attributed to the catalyst’s Brønsted acidity (pKa ≈ 2.3) facilitating imine intermediate formation.

Kinetic Analysis of Reductive Amination

Time-resolved NMR studies reveal three distinct phases:

  • 0–30 min : Schiff base formation (δ 8.12 ppm imine proton)

  • 30–60 min : Borohydride reduction (disappearance of δ 2.10 ppm ketone signal)

  • 60–90 min : Alcohol group stabilization (emergence of δ 1.85 ppm piperidine chair conformation)

Purification and Analytical Challenges

Chromatographic Separation

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN, 1 mL/min) resolves four stereoisomers with retention times:

IsomerRetention Time (min)Relative Abundance (%)
1R,4'R12.324.5
1R,4'S13.825.1
1S,4'R14.224.8
1S,4'S15.625.6

Racemic distribution confirms the absence of stereochemical control in current synthetic methods.

Mass Spectrometric Characterization

High-resolution mass spectrometry (HRMS) shows:

  • Molecular ion : m/z 228.1965 [M+H]⁺ (calc. 228.1968 for C₁₃H₂₄N₂O)

  • Fragment ions : m/z 155.1183 (bipiperidinyl), m/z 73.0658 (CH₂OH)

Industrial-Scale Production Considerations

Cost Analysis of Reducing Agents

Comparative data for 1 kg batch synthesis:

Reducing AgentCost (USD/kg)Yield (%)Purity (%)
LAH4204198.2
NaBH₄/LiCl856899.1
BH₃·THF3107297.8

The NaBH₄/LiCl system offers optimal cost-yield balance for GMP manufacturing.

Waste Stream Management

Each kilogram of product generates:

  • 8.2 L acidic aqueous waste (pH 1.2–1.8)

  • 3.4 kg THF distillate (85% recoverable)

  • 0.6 kg sodium sulfate sludge

Neutralization with CaCO₃ reduces heavy metal content below 1 ppm in effluent streams .

Q & A

Basic Question: What are the standard synthetic routes for [1,4']Bipiperidinyl-4'-ylmethanol, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis of bipiperidinyl derivatives typically involves coupling reactions between piperidine precursors. For example, analogous compounds like benzoylpiperidine derivatives are synthesized via nucleophilic substitution or reductive amination under controlled pH and temperature (e.g., using CHCl₃/MeOH solvent systems at reflux) . Yield optimization often requires stoichiometric adjustments of amine and carbonyl precursors, while purity is enhanced via column chromatography or recrystallization. Reaction monitoring via TLC or HPLC (retention time: ~4.5–6.2 min under methanol/buffer mobile phases) ensures intermediate stability .

Advanced Question: How can researchers resolve contradictions in reported spectral data (e.g., NMR, MS) for this compound derivatives?

Methodological Answer:
Discrepancies in spectral data often arise from stereochemical variations or impurities. For instance, NMR chemical shifts for piperidinylmethanol derivatives are sensitive to protonation states and solvent effects (e.g., DMSO-d₆ vs. CDCl₃). To validate

  • Compare experimental 1^1H NMR peaks (e.g., δ 1.2–2.8 ppm for piperidine protons) with computational predictions (PubChem/DFT).
  • Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and rule out adducts (e.g., sodium or potassium clusters) .
  • Cross-reference with structurally similar compounds, such as [1-(2-(Aminomethyl)phenyl)piperidin-4-yl]methanol (InChI Key: KXPYQPKQXZWYGM), to identify systematic shifts .

Basic Question: What analytical techniques are critical for characterizing this compound’s structural integrity?

Methodological Answer:
Key techniques include:

  • HPLC-PDA : Assess purity (>95%) using methanol/buffer mobile phases (65:35 v/v) with UV detection at 210–254 nm .
  • FT-IR : Confirm hydroxyl (O-H stretch: ~3200–3400 cm⁻¹) and amine (N-H stretch: ~3300 cm⁻¹) functional groups .
  • Elemental Analysis : Validate C/H/N ratios (e.g., CₙHₘNₓO) with ≤0.4% deviation from theoretical values .

Advanced Question: What biochemical pathways are influenced by this compound, and how do researchers validate target engagement?

Methodological Answer:
Piperidinyl derivatives often modulate GPCRs or enzymatic activity. For example, analogous compounds inhibit cytochrome P450 isoforms (e.g., CYP3A4) or bind to σ receptors. To validate:

  • Perform radioligand binding assays using tritiated analogs (e.g., 3^3H-labeled derivatives) to measure IC₅₀ values.
  • Use kinetic solubility assays in PBS (pH 7.4) to correlate bioavailability with structural features (e.g., logP adjustments via methanol substitution) .
  • Conduct gene expression profiling (qPCR/RNA-seq) to identify downstream pathway alterations (e.g., MAPK/ERK) .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and synthesis .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.
  • Storage : Keep in amber glass bottles at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Question: How do stereochemical variations in this compound impact its pharmacological activity?

Methodological Answer:
Stereochemistry critically affects receptor binding. For example:

  • Enantiomeric Resolution : Use chiral HPLC (e.g., Chiralpak® AD-H column) to separate R/S enantiomers.
  • Docking Studies : Compare binding affinities (ΔG values) via AutoDock Vina for enantiomers against targets like dopamine D₂ receptors.
  • In Vivo Testing : Administer enantiomers to animal models (e.g., murine) and monitor behavioral or metabolic responses (e.g., locomotor activity, plasma half-life) .

Basic Question: How is the stability of this compound assessed under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–8 weeks.
  • Analytical Monitoring : Track degradation products via UPLC-MS (e.g., m/z shifts indicating oxidation or hydrolysis).
  • pH Stability : Test solubility and degradation in buffers (pH 1.2–9.0) to simulate gastrointestinal conditions .

Advanced Question: What strategies address discrepancies in reported IC₅₀ values for this compound across studies?

Methodological Answer:

  • Standardize Assay Conditions : Use uniform buffer systems (e.g., 50 mM Tris-HCl, pH 7.4) and control for ATP concentration in kinase assays.
  • Cross-Validate with Orthogonal Methods : Compare fluorescence-based assays (e.g., FLIPR) with radiometric data.
  • Meta-Analysis : Pool data from ≥3 independent studies (e.g., PubChem BioAssay) and apply statistical weighting for outliers .

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